molecular formula C22H17NS B12187040 2-(Benzylsulfanyl)-4-phenylquinoline

2-(Benzylsulfanyl)-4-phenylquinoline

Cat. No.: B12187040
M. Wt: 327.4 g/mol
InChI Key: KXTBGQQMYQUFFA-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-4-phenylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a quinoline core substituted with a benzylsulfanyl group at the 2-position and a phenyl group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfanyl)-4-phenylquinoline typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions. For instance, 2-chloroquinoline can react with benzyl mercaptan in the presence of a base like potassium carbonate to yield 2-(Benzylsulfanyl)quinoline.

    Phenyl Substitution: The phenyl group can be introduced through Friedel-Crafts acylation, where the quinoline derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzylsulfanyl)-4-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl group can be further functionalized with substituents like nitro or halogen groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzoyl chloride, aluminum chloride, nitrobenzene.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Functionalized quinoline derivatives.

Scientific Research Applications

2-(Benzylsulfanyl)-4-phenylquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for its potential therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-phenylquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The benzylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the quinoline core can intercalate with DNA, disrupting its function.

Comparison with Similar Compounds

    2-(Benzylsulfanyl)quinoline: Lacks the phenyl group at the 4-position.

    4-Phenylquinoline: Lacks the benzylsulfanyl group at the 2-position.

    2-Phenylquinoline: Lacks the benzylsulfanyl group and has the phenyl group at the 2-position instead of the 4-position.

Uniqueness: 2-(Benzylsulfanyl)-4-phenylquinoline is unique due to the presence of both the benzylsulfanyl and phenyl groups, which impart distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H17NS

Molecular Weight

327.4 g/mol

IUPAC Name

2-benzylsulfanyl-4-phenylquinoline

InChI

InChI=1S/C22H17NS/c1-3-9-17(10-4-1)16-24-22-15-20(18-11-5-2-6-12-18)19-13-7-8-14-21(19)23-22/h1-15H,16H2

InChI Key

KXTBGQQMYQUFFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4

Origin of Product

United States

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